![molecular formula C15H19NO3 B13063053 Benzyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate CAS No. 1823420-33-2](/img/structure/B13063053.png)
Benzyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2-hydroxy-6-azaspiro[34]octane-6-carboxylate is a chemical compound with the molecular formula C15H19NO3 It is a member of the spiro compound family, characterized by a unique spirocyclic structure that includes both nitrogen and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate typically involves the annulation of cyclopentane and four-membered rings. One common method includes the use of readily available starting materials and conventional chemical transformations. The reaction conditions often involve minimal chromatographic purifications to afford the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis in a laboratory setting can be scaled up for industrial purposes, provided that the reaction conditions are optimized for larger quantities.
Análisis De Reacciones Químicas
Types of Reactions: Benzyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
Benzyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex spirocyclic structures.
Biology: It may be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Its unique structure makes it a candidate for drug development, particularly in the design of novel therapeutic agents.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and target molecule .
Comparación Con Compuestos Similares
Benzyl 2,6-diazaspiro[3.4]octane-6-carboxylate: This compound has a similar spirocyclic structure but includes an additional nitrogen atom.
2-Oxa-6-azaspiro[3.4]octane: This compound has a similar spirocyclic structure but includes an oxygen atom in place of one of the carbon atoms.
Uniqueness: Benzyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, making it a valuable compound for research and development.
Propiedades
Número CAS |
1823420-33-2 |
|---|---|
Fórmula molecular |
C15H19NO3 |
Peso molecular |
261.32 g/mol |
Nombre IUPAC |
benzyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate |
InChI |
InChI=1S/C15H19NO3/c17-13-8-15(9-13)6-7-16(11-15)14(18)19-10-12-4-2-1-3-5-12/h1-5,13,17H,6-11H2 |
Clave InChI |
PKTHNYCCIQHEOX-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC12CC(C2)O)C(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Fluoro-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid](/img/structure/B13062972.png)
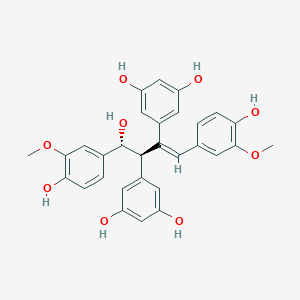
![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B13062976.png)



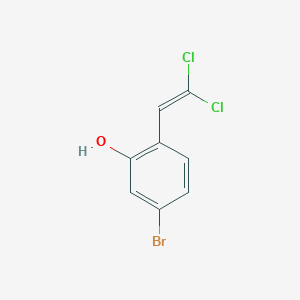

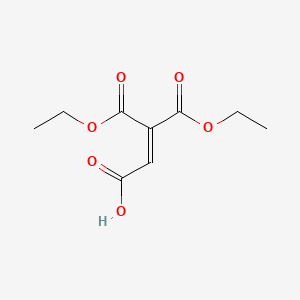

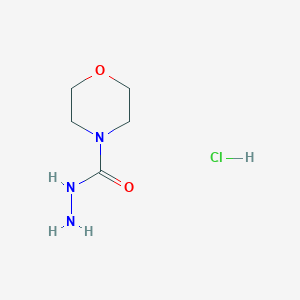
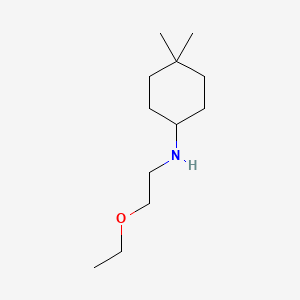
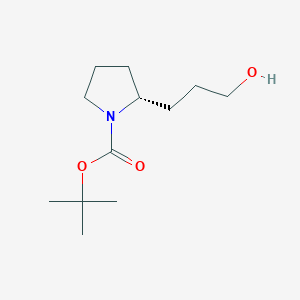
![Ethyl3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylateoxalate](/img/structure/B13063042.png)
